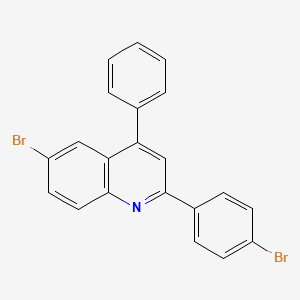

6-Bromo-2-(4-bromophenyl)-4-phenylquinoline

説明

6-Bromo-2-(4-bromophenyl)-4-phenylquinoline is a trisubstituted quinoline derivative featuring bromine atoms at the 6-position of the quinoline core and the para-position of the 2-phenyl substituent, along with a phenyl group at the 4-position.

特性

CAS番号 |

71858-13-4 |

|---|---|

分子式 |

C21H13Br2N |

分子量 |

439.1 g/mol |

IUPAC名 |

6-bromo-2-(4-bromophenyl)-4-phenylquinoline |

InChI |

InChI=1S/C21H13Br2N/c22-16-8-6-15(7-9-16)21-13-18(14-4-2-1-3-5-14)19-12-17(23)10-11-20(19)24-21/h1-13H |

InChIキー |

PXRVQOJGWRNAHW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-bromophenyl)-4-phenylquinoline typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.

化学反応の分析

Types of Reactions

6-Bromo-2-(4-bromophenyl)-4-phenylquinoline undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated quinoline derivatives.

科学的研究の応用

6-Bromo-2-(4-bromophenyl)-4-phenylquinoline has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of advanced materials and as a precursor for other chemical compounds.

作用機序

The mechanism of action of 6-Bromo-2-(4-bromophenyl)-4-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Key Characteristics:

- Synthesis : A solvent-free, one-pot A³-coupling method using 1 mol% FeC catalyst achieves a 95% yield , outperforming traditional methods that require chlorinated solvents and higher catalyst loadings .

- Structural Features : The bromine substituents enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions.

The following table summarizes structural, synthetic, and functional differences between 6-bromo-2-(4-bromophenyl)-4-phenylquinoline and related quinoline derivatives:

Detailed Comparative Analysis:

Substituent Effects on Physicochemical Properties

- Bromine vs. For example, Br-DPQ exhibits a crystalline structure stable up to 100°C , while chlorine-substituted 15a shows high melting points (223–225°C) .

- Electron-Withdrawing Groups: The carboxylic acid substituent in 6-bromo-2-(4-bromo-phenyl)-quinoline-4-carboxylic acid increases polarity, making it suitable for coordination chemistry .

生物活性

6-Bromo-2-(4-bromophenyl)-4-phenylquinoline is a compound of significant interest due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

The molecular formula for 6-Bromo-2-(4-bromophenyl)-4-phenylquinoline is C21H13Br2N. The compound features a quinoline core with two bromine substituents and a phenyl group, contributing to its reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives, including 6-Bromo-2-(4-bromophenyl)-4-phenylquinoline, exhibit substantial antimicrobial properties. A study evaluating various quinoline derivatives found that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Activity Type | Effective Against |

|---|---|---|

| 6-Bromo-2-(4-bromophenyl)-4-phenylquinoline | Antimicrobial | Gram-positive and Gram-negative bacteria |

| Octyl 6-bromo-2-phenylquinoline-4-carboxylate | Antimicrobial | Various bacterial strains |

| 2-(4-Bromophenyl)-3-hydroxyquinoline | Antibacterial | Specific bacterial strains |

Anticancer Activity

The anticancer potential of 6-Bromo-2-(4-bromophenyl)-4-phenylquinoline has been explored through various in vitro studies. Notably, it has shown efficacy against human breast adenocarcinoma (MCF7) cell lines, with mechanisms involving the induction of apoptosis and inhibition of cell proliferation. Studies utilizing the Sulforhodamine B (SRB) assay indicated that this compound significantly reduces cell viability in cancer cell lines .

Case Study: MCF7 Cell Line Evaluation

A series of experiments were conducted to assess the cytotoxic effects of 6-Bromo-2-(4-bromophenyl)-4-phenylquinoline on MCF7 cells. The results indicated:

- IC50 Value : The compound exhibited an IC50 value indicating potent cytotoxicity.

- Mechanism : Molecular docking studies suggested strong binding affinity to specific cancer-related targets, enhancing its potential as an anticancer agent.

The biological activity of 6-Bromo-2-(4-bromophenyl)-4-phenylquinoline can be attributed to several mechanisms:

- DNA Intercalation : The planar structure of the quinoline moiety allows for intercalation between DNA bases, disrupting replication.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and survival.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, leading to apoptosis in cancer cells .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。